6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-chloro-5-methoxy-2-benzofurancarboxylic acid with a reducing agent can yield the dihydro derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further research and development.
Biology: Benzofuran derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties. These activities make them valuable in the study of new therapeutic agents.
Medicine: The potential medicinal applications of 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid include its use as a lead compound in drug discovery. Its biological activity can be harnessed to develop new treatments for various diseases.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, altering their function and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one
6-Chloro-5-methoxy-2-benzofurancarboxylic acid
6-Chloro-5-methoxy-1,3-dihydrobenzofuran-4-carboxylic acid
Uniqueness: 6-Chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid stands out due to its specific structural features, such as the presence of the dihydro group and the carboxylic acid moiety. These features contribute to its unique reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
1780048-00-1 |
---|---|
Molekularformel |
C10H9ClO4 |
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c1-14-9-7(11)2-5-3-15-4-6(5)8(9)10(12)13/h2H,3-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZIBIRUDLMPZZMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2COCC2=C1C(=O)O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.